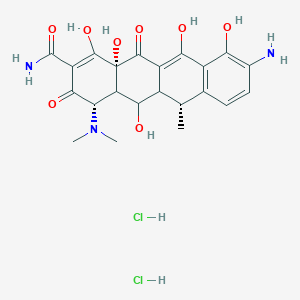

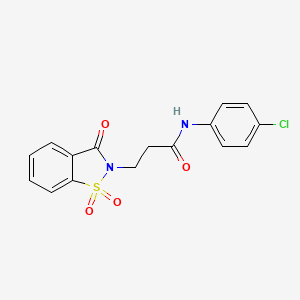

9-Aminodoxycycline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Light-Induced Gene Expression

9-Aminodoxycycline has been studied for its potential in light-induced gene expression. Modified derivatives of 9-aminodoxycycline, caged with two-photon-sensitive photo-removable protecting groups, have been synthesized. These modifications allow for controlled release of 9-aminodoxycycline through photolysis, making them suitable for light-induced gene expression methods in living cells (Goegan et al., 2018).

2. Specific Recognition in TetR and revTetR Systems

9-Aminodoxycycline has been used in the synthesis of tetracycline–amino acid conjugates. These compounds were tested in TetR and revTetR systems, where specific conjugates showed high selectivity and effectiveness in differentiating TetR from its reverse phenotype. This property is valuable for controlling gene expression in bacterial systems (Usai et al., 2010).

3. Antibacterial Activity in Derivative Compounds

9-Aminodoxycycline derivatives, specifically 9-(acylamino)doxycycline, have demonstrated good activity against both tetracycline-sensitive and resistant bacteria. These derivatives have shown high effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antibacterial compounds (Barden et al., 1994).

4. Targeting Cancer Stem Cells

A derivative of 9-aminodoxycycline, Doxy-Myr, has been synthesized and tested for its effectiveness in targeting cancer stem cells (CSCs). This derivative showed increased potency compared to Doxycycline in inhibiting the growth of breast CSCs. Interestingly, it did not retain antibiotic activity, highlighting its potential as a selective anti-cancer agent (Ózsvári et al., 2020).

5. Antineoplastic Activity

Amrubicin hydrochloride, a 9-amino-anthracycline derivative, has been noted for its antineoplastic activity. It intercalates into DNA and inhibits the activity of topoisomerase II, leading to inhibition of DNA, RNA, and protein synthesis, which results in cell growth inhibition and cell death. This compound has shown higher anti-tumor activity than conventional anthracycline drugs (2020).

Mechanism of Action

Target of Action

It is known that tetracyclines, a group to which doxycycline belongs, primarily target bacterial ribosomes, inhibiting protein synthesis .

Mode of Action

Tetracyclines generally work by binding to the 30s subunit of the bacterial ribosome, preventing the attachment of aminoacyl-trna to the mrna-ribosome complex during protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively inhibiting bacterial protein synthesis .

Biochemical Pathways

By inhibiting protein synthesis, tetracyclines can affect numerous biochemical pathways within bacteria, as proteins play crucial roles in virtually all biological processes .

Pharmacokinetics

Tetracyclines like doxycycline are known to be readily absorbed and distributed throughout the body, with elimination occurring through both the urine and feces .

Result of Action

The inhibition of protein synthesis by tetracyclines can lead to the death of bacterial cells, as proteins are essential for many cellular functions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-Aminodoxycycline hydrochloride are not fully understood due to the limited availability of research data. As a derivative of the tetracycline class, it may share some of the biochemical properties of its parent compounds. Tetracyclines are known to interact with a variety of enzymes and proteins, primarily through their ability to bind to the bacterial ribosome and inhibit protein synthesis

Molecular Mechanism

As a tetracycline derivative, it may share the same mechanism of action as other tetracyclines, which involves binding to the bacterial ribosome and inhibiting protein synthesis

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Animal models play a crucial role in drug development and can provide valuable insights into the dosage effects of new compounds .

Metabolic Pathways

Tetracyclines are known to undergo limited metabolism in the body, with the majority of the drug being excreted unchanged in the urine

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied. Tetracyclines are known to be distributed widely in the body, reaching therapeutic concentrations in many organs and tissues .

Properties

IUPAC Name |

(4S,5S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17-,22-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWKWVAUKGEOPK-LJPYLGAVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2[C@@H](C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid](/img/structure/B2866351.png)

![(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2866352.png)

![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)

![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)

![1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2866361.png)

![5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2866364.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2866368.png)

![2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide](/img/structure/B2866370.png)